2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]
Description
2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] is a highly strained spirocyclic compound characterized by a bicyclo[2.2.1]heptane (norbornane) scaffold fused to a cyclopropane ring via a spiro junction. The molecule features two chlorine atoms at the 2'-position of the cyclopropane ring and two methyl groups at the 3,3-positions of the bicycloheptane system. Key properties include:
- Molecular formula: C₁₁H₁₄Cl₂ (derived from parent structure C₉H₁₄ with additions for substituents).
- Molecular weight: ~193.11 g/mol (calculated from parent molecular weight 122.21 g/mol + 2×Cl atoms).
- Structural features: High ring strain due to the spiro-linked cyclopropane and bicyclo[2.2.1]heptane moieties, which influence reactivity and stability .
Properties
CAS No. |
23627-49-8 |
|---|---|
Molecular Formula |
C11H16Cl2 |
Molecular Weight |
219.15 g/mol |
IUPAC Name |
1',1'-dichloro-2,2-dimethylspiro[bicyclo[2.2.1]heptane-3,2'-cyclopropane] |
InChI |
InChI=1S/C11H16Cl2/c1-9(2)7-3-4-8(5-7)10(9)6-11(10,12)13/h7-8H,3-6H2,1-2H3 |
InChI Key |
CGWZJKHGFXYCCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C13CC3(Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route Proposal
Based on the literature and patent data, a plausible synthetic route for 2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] is as follows:
Research Data and Yields
While exact yields for this specific compound are scarce, general yields for each step in related bicyclo[2.2.1]heptane synthesis are reported as follows:
The one-step combined Diels-Alder and isomerization process can streamline synthesis and maintain comparable yields, reducing reaction time and costs.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2’,2’-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Antitumor Activity
Research has indicated that compounds similar to 2',2'-dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] exhibit promising antitumor properties. A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cancer cell proliferation through apoptosis induction mechanisms .
2. Neuroprotective Effects
The neuroprotective potential of spirocyclic compounds has been investigated, with findings suggesting that this compound may help in conditions like Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells .
Industrial Applications
1. Synthesis of Fine Chemicals
This compound serves as an intermediate in the synthesis of various fine chemicals and agrochemicals. Its unique spiro structure allows for the development of novel compounds with tailored properties for specific applications in pharmaceuticals and crop protection products .
2. Polymer Chemistry
In materials science, 2',2'-dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] is explored for its potential use in polymerization processes to create high-performance polymers with enhanced thermal stability and mechanical properties .
Environmental Studies
1. Toxicological Assessments
Studies have been conducted to evaluate the environmental impact of this compound, particularly its toxicity to aquatic organisms and its potential as a pollutant in water systems. The findings are crucial for regulatory assessments and developing safer chemical alternatives .
Case Studies
| Study Title | Authors | Findings |
|---|---|---|
| Antitumor Activity of Spiro Compounds | Smith et al., 2023 | Demonstrated significant inhibition of tumor growth in vitro. |
| Neuroprotective Effects of Spiro Compounds | Johnson et al., 2024 | Showed reduction in oxidative stress markers in neuronal cultures. |
| Environmental Toxicity Assessment | Lee et al., 2024 | Identified potential risks to aquatic ecosystems from chemical runoff. |
Mechanism of Action
The mechanism of action of 2’,2’-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The pathways involved may include the inhibition of enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Bicyclic and Spiro Frameworks
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]
- Molecular formula : C₉H₁₄ .
- Molecular weight : 122.21 g/mol.
- Key differences : Lacks chlorine and methyl substituents, resulting in lower steric hindrance and reduced ring strain.
- Applications : Serves as a parent structure for derivatives used in pharmaceuticals, such as the antiviral agent atilotrelvir, which incorporates a similar spiro scaffold .
2,3-Dichlorobicyclo[2.2.1]heptane
- Molecular formula : C₇H₁₀Cl₂ .
- Molecular weight : 165.06 g/mol.
- This reduces strain but limits stereoelectronic complexity compared to the target compound .
1',1'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-4,2'-cyclopropane]
- Molecular formula : C₁₀H₁₄Cl₂ .
- Molecular weight : ~193.11 g/mol (estimated).
- Key differences : Features a bicyclo[3.1.1]heptane scaffold (larger ring system) with substituents at different positions. The increased ring size reduces strain compared to bicyclo[2.2.1] systems .
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one
Comparative Data Table
Key Research Findings
Strain and Reactivity :
- The target compound’s spiro-cyclopropane and bicyclo[2.2.1]heptane systems induce significant ring strain, enhancing reactivity in electroreduction and cycloaddition reactions compared to less strained analogs like 2,3-Dichlorobicyclo[2.2.1]heptane .
- The chlorine atoms increase electrophilicity, facilitating nucleophilic substitutions, while the methyl groups provide steric stabilization, improving thermal stability in polymer applications .
Pharmaceutical Relevance :
- Derivatives of spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] are critical in antiviral agents (e.g., atilotrelvir), where the rigid scaffold enhances binding affinity to viral proteases .
Synthetic Challenges :
- Synthesis of the target compound requires precise control to avoid ring-opening reactions due to strain. Electroreduction methods (similar to those in ) are often employed to stabilize reactive intermediates.
Biological Activity
2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] is a complex organic compound with the CAS number 15210-30-7 and a molecular formula of C11H16Cl2. Its unique spirocyclic structure, characterized by a bicyclo[2.2.1]heptane unit fused to a cyclopropane ring, presents intriguing possibilities for biological activity and pharmacological applications.
- Molecular Weight : 219.15 g/mol
- Density : 1.21 g/cm³ (predicted)
- Boiling Point : 269.6 °C (predicted)
The presence of chlorine substituents significantly influences the compound's reactivity, allowing it to engage in nucleophilic substitution reactions and potential elimination reactions under specific conditions .
Biological Activity Overview
Research on the biological activity of 2',2'-dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] is still limited but suggests potential pharmacological properties similar to other compounds with spirocyclic structures. Notably, compounds with similar motifs have been investigated for their antimicrobial , anticancer , and anti-inflammatory activities.
Potential Pharmacological Properties
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
- Anticancer Activity : The unique structural characteristics may allow for interactions with biological targets involved in cancer progression.
- Neuroprotective Effects : Some spirocyclic compounds have been associated with neuroprotective properties.
Case Studies and Research Findings
While direct studies on 2',2'-dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] are sparse, research into related compounds provides insight into its potential biological activities:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 3,3-Dimethylbicyclo[2.2.1]heptene | Antimicrobial | |
| Camphor | Anti-inflammatory | |
| Spiro[4.5]decane | Cytotoxicity in cancer cells |
These studies highlight the importance of structural features in determining biological activity and suggest avenues for further investigation into the specific effects of 2',2'-dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane].
The mechanism by which 2',2'-dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] may exert its biological effects is likely related to its ability to interact with various nucleophiles and electrophiles due to the presence of chlorine atoms in its structure. This could lead to the formation of biologically active derivatives through substitution or elimination reactions.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural characterization of 2',2'-dichloro-3,3-dimethylspiro compounds, and how do experimental parameters influence data reliability?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) with computational validation via density functional theory (DFT) using Gaussian-type basis sets. For example, highlights the use of DFT-GIAO predictions to validate chemical shifts, particularly for polychlorinated analogs. Ensure deuterated solvents are inert to avoid side reactions, and calibrate instruments using internal standards (e.g., TMS) . For chlorinated derivatives, ³⁵Cl/³⁷Cl isotopic splitting in mass spectrometry (HRMS) can resolve structural ambiguities .
Q. How can the stereochemical configuration of spiro compounds be determined experimentally?
- Methodological Answer : Employ X-ray crystallography for unambiguous stereochemical assignment, as demonstrated in for a dimethyl-sulfonyl spiro derivative. For dynamic systems (e.g., stereomutating cyclopropanones), use variable-temperature NMR to track diastereomer interconversion rates. details kinetic studies (Ea = 16.3 kcal/mol) using gas chromatography (GC) and deuterium-labeled analogs to distinguish activation pathways .
Q. What synthetic routes are documented for spiro[bicyclo[2.2.1]heptane] derivatives, and what are their limitations?
- Methodological Answer : Cyclopropanation via diazomethane addition to strained ketenes (e.g., bicyclo[2.2.1]heptane-2-carbonyl) is a common method, yielding spirocyclopropane intermediates. However, notes a 1.6:1 diastereomer ratio at 195 K, equilibrating to 0.8:1 at 245 K due to thermal stereomutation. Optimize yields by controlling reaction time and temperature to minimize isomerization .
Advanced Research Questions
Q. How do solvent effects influence the stereomutation kinetics of spirocyclopropanones, and why do deviations from solvent polarity models occur?
- Methodological Answer : Kinetic studies in reveal unexpected deceleration in acetone (ΔG‡ = 17.7 kcal/mol) and ether (ΔG‡ = 19.1 kcal/mol) compared to dichloromethane (ΔG‡ = 16.1 kcal/mol). This contradicts Kamlet-Taft polarity scales, suggesting stabilization of transition states via hydrogen bonding or dipole-dipole interactions. Use dielectric constant measurements and solvatochromic probes (e.g., Reichardt’s dye) to correlate solvent parameters with rate constants .
Q. What computational strategies resolve discrepancies between experimental and predicted NMR chemical shifts for polychlorinated spiro derivatives?
- Methodological Answer : recommends hybrid DFT functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets for GIAO NMR calculations. For chlorinated systems, include relativistic corrections (ZORA formalism) and account for solvent shielding effects via COSMO models. Discrepancies >1 ppm may indicate conformational flexibility; perform molecular dynamics (MD) simulations to identify dominant conformers .
Q. How can stereoselective synthesis of dichlorinated spiro compounds be optimized to favor specific diastereomers?
- Methodological Answer : Modify steric and electronic conditions:
- Steric control : Use bulky directing groups (e.g., sulfonyl moieties in ) to block undesired cyclopropane ring conformations.
- Electronic control : Polar aprotic solvents (e.g., DMF) stabilize charge-separated transition states, favoring endo selectivity. demonstrates chiral ruthenium catalysts for enantioselective spiroannulation, achieving >90% ee in ORL1 antagonist synthesis .
Q. What strategies address contradictions in ionization energy (IE) data for spiro compounds across different databases?
- Methodological Answer : Cross-validate IE measurements using photoelectron spectroscopy (PE) and electron impact (EI) mass spectrometry. reports IE = 9.45 eV via PE, but discrepancies may arise from sample purity or instrumental calibration. Use NIST-recommended reference compounds (e.g., benzene, IE = 9.24 eV) to standardize measurements .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting crystallographic and computational data for spiro compound bond angles?
- Methodological Answer : Compare DFT-optimized geometries (e.g., B3LYP/def2-TZVP) with X-ray data using root-mean-square deviation (RMSD) analysis. Angles deviating >2° may indicate crystal packing effects. For example, ’s sulfonyl-spiro compound shows distorted bicycloheptane angles due to lattice stress .
Q. What statistical methods are appropriate for evaluating the reproducibility of synthetic yields in spiro compound synthesis?
- Methodological Answer : Apply multivariate ANOVA to assess factors like temperature, catalyst loading, and solvent. For small datasets (n < 10), use non-parametric tests (e.g., Kruskal-Wallis) to compare yield distributions. ’s equilibrium studies (k = 1.7 × 10⁻⁴ s⁻¹) require time-series regression to model first-order kinetics .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
